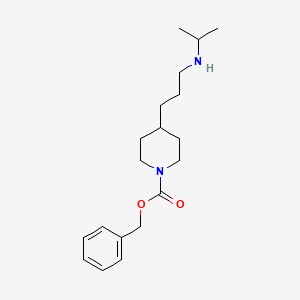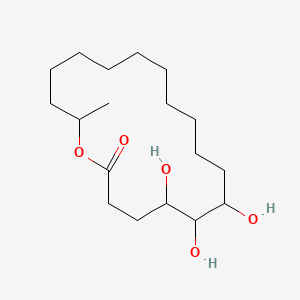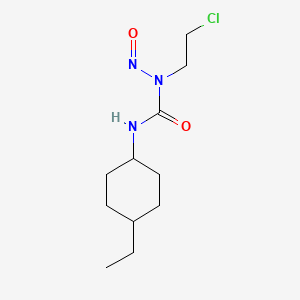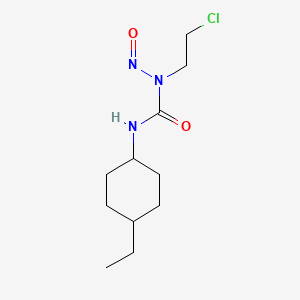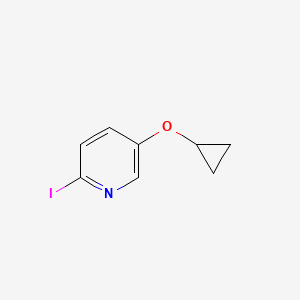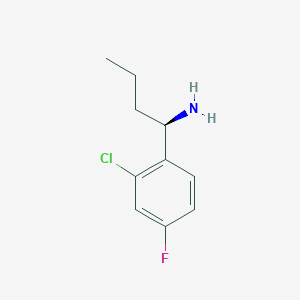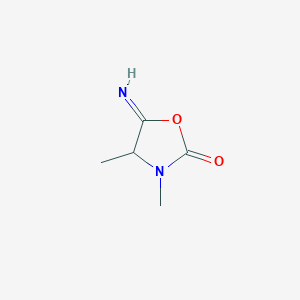
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is a synthetic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and L-tryptophan. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 2,4-dichlorophenoxy group imparts unique chemical properties, while the L-tryptophan moiety contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-tryptophan. The process begins with the activation of 2,4-dichlorophenoxyacetic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with L-tryptophan to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学研究应用
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
- N-((2,4-Dichlorophenoxy)acetyl)-L-valine
- N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
Uniqueness
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
50649-06-4 |
|---|---|
分子式 |
C19H16Cl2N2O4 |
分子量 |
407.2 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-12-5-6-17(14(21)8-12)27-10-18(24)23-16(19(25)26)7-11-9-22-15-4-2-1-3-13(11)15/h1-6,8-9,16,22H,7,10H2,(H,23,24)(H,25,26)/t16-/m0/s1 |
InChI 键 |
WXUJDJWTFDGTTE-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






